6-Methoxyoxan-3-yl 4-methoxybenzoate
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Overview
Description
6-Methoxyoxan-3-yl 4-methoxybenzoate is an organic compound with the molecular formula C14H18O5 It is characterized by the presence of a methoxy group attached to an oxane ring and a methoxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxyoxan-3-yl 4-methoxybenzoate typically involves the esterification of 6-methoxyoxan-3-ol with 4-methoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-Methoxyoxan-3-yl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 6-methoxyoxan-3-yl 4-methoxybenzoic acid.
Reduction: Formation of 6-methoxyoxan-3-yl 4-methoxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Methoxyoxan-3-yl 4-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing prodrugs and drug delivery systems.
Mechanism of Action
The mechanism of action of 6-Methoxyoxan-3-yl 4-methoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-hydroxy-4-methoxybenzoate: Similar in structure but lacks the oxane ring.
Ethyl cellulose: Contains an oxane ring but differs in functional groups and overall structure.
4-Methoxybenzyl 4-methoxybenzoate: Similar benzoate moiety but different substituents.
Uniqueness
6-Methoxyoxan-3-yl 4-methoxybenzoate is unique due to the combination of its oxane ring and methoxybenzoate moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
645412-84-6 |
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Molecular Formula |
C14H18O5 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
(6-methoxyoxan-3-yl) 4-methoxybenzoate |
InChI |
InChI=1S/C14H18O5/c1-16-11-5-3-10(4-6-11)14(15)19-12-7-8-13(17-2)18-9-12/h3-6,12-13H,7-9H2,1-2H3 |
InChI Key |
FSEMUYHWVJLJJT-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCC(CO1)OC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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